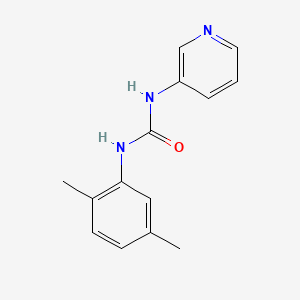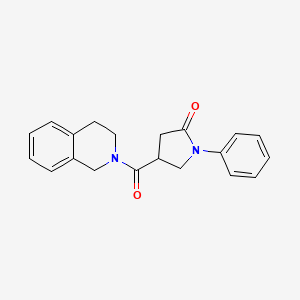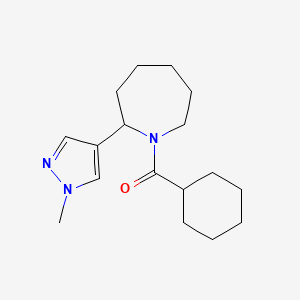
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (known as SMCC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
The mechanism of action of SMCC is based on its ability to form covalent bonds with amino groups on proteins and other molecules. This covalent bond formation results in the crosslinking or conjugation of these molecules, altering their function or allowing for their targeted delivery.
Biochemical and Physiological Effects:
SMCC has been shown to have a range of biochemical and physiological effects, including:
1. Increased protein stability: SMCC crosslinking can increase the stability of proteins, making them more resistant to denaturation and degradation.
2. Altered protein function: SMCC crosslinking can alter the function of proteins, allowing for the study of protein-protein interactions or the creation of new protein complexes.
3. Targeted drug delivery: SMCC conjugation can allow for the targeted delivery of drugs to specific cells or tissues, reducing off-target effects and increasing efficacy.
实验室实验的优点和局限性
The advantages of using SMCC in laboratory experiments include:
1. Versatility: SMCC can be used in a variety of applications, including protein crosslinking, antibody conjugation, and drug delivery.
2. Ease of use: SMCC is relatively easy to use and can be incorporated into standard laboratory protocols.
3. High yield: SMCC synthesis typically yields a high purity product.
The limitations of using SMCC in laboratory experiments include:
1. Specificity: SMCC crosslinking or conjugation may not be specific to a single molecule, potentially leading to off-target effects.
2. Toxicity: SMCC may be toxic to cells or organisms at high concentrations, limiting its use in certain applications.
3. Cost: SMCC synthesis and use can be expensive, particularly for large-scale experiments.
未来方向
There are several potential future directions for research on SMCC, including:
1. Development of new conjugation strategies: Further research could focus on developing new conjugation strategies that increase the specificity and efficiency of SMCC conjugation.
2. Investigation of SMCC toxicity: More research is needed to fully understand the toxicity of SMCC and its potential effects on cells and organisms.
3. Exploration of new applications: SMCC could potentially be used in a variety of other applications, such as the creation of new biomaterials or the development of new diagnostic tools.
In conclusion, N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (SMCC) is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its versatility, ease of use, and high yield make it a valuable tool for a variety of laboratory experiments, including protein crosslinking, antibody conjugation, and drug delivery. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and toxicity, as well as to explore new applications and directions for future research.
合成方法
The synthesis of SMCC involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexanol to form the intermediate 2-hydroxycyclohexyl-2,5-dimethylbenzenesulfonamide. This intermediate is then treated with trimethylamine to yield the final product, SMCC.
科学研究应用
SMCC has been used in a variety of scientific research applications, including:
1. Protein crosslinking: SMCC has been shown to be an effective crosslinking agent for proteins, allowing for the study of protein-protein interactions.
2. Antibody conjugation: SMCC can be used to conjugate antibodies to other molecules, such as fluorescent dyes or enzymes, for use in immunoassays.
3. Drug delivery: SMCC can be used to attach drugs to targeting molecules, such as antibodies or peptides, for targeted drug delivery.
属性
IUPAC Name |
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-8-9-12(2)15(10-11)20(18,19)16(3)13-6-4-5-7-14(13)17/h8-10,13-14,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSROCPFUOOVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)


![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)


![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)